3-Bromo-2-piperidin-4-yloxypyridine
Overview
Description
3-Bromo-2-piperidin-4-yloxypyridine: is an organic compound with the chemical formula C₁₀H₁₂BrN₂O It is a heterocyclic compound that features a bromine atom, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-piperidin-4-yloxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridinol and 4-piperidinol.
Bromination: The pyridine ring is brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-piperidin-4-yloxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 3-Bromo-2-piperidin-4-yloxypyridine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development. It can be used to synthesize molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-2-piperidin-4-yloxypyridine depends on its specific application and the molecular targets involved. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary based on the derivative and its intended use .
Comparison with Similar Compounds
- 2-Bromo-3-piperidin-4-yloxypyridine
- 3-Chloro-2-piperidin-4-yloxypyridine
- 3-Bromo-2-pyridin-4-yloxypyridine
Comparison: 3-Bromo-2-piperidin-4-yloxypyridine is unique due to the specific positioning of the bromine atom and the piperidine ring. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from similar compounds. For example, the presence of the bromine atom at the 3-position can enhance its reactivity in substitution reactions compared to its chloro or fluoro analogs .
Properties
IUPAC Name |
3-bromo-2-piperidin-4-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFPVHIFVPFUKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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